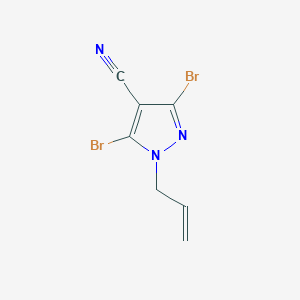![molecular formula C21H19N3O2 B12941386 5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine CAS No. 146041-66-9](/img/structure/B12941386.png)
5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,5-a]pyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,5-a]pyridine ring would yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,5-a]pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-3-yl)imidazo[1,5-a]pyridine
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-4-yl)imidazo[1,5-a]pyridine
Uniqueness
The unique positioning of the pyridin-2-yl group in 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to its isomers. This structural variation can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Propiedades
Número CAS |
146041-66-9 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
5-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-9-15(13-20(19)26-2)12-16-6-5-8-18-21(23-14-24(16)18)17-7-3-4-11-22-17/h3-11,13-14H,12H2,1-2H3 |
Clave InChI |
GWNRUXVVIGKJKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CC=CC3=C(N=CN32)C4=CC=CC=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)





![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
